Methylphosphonothioic acid O,S-dipropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylphosphonothioic acid O,S-dipropyl ester is an organophosphorus compound with the molecular formula C7H17O2PS. It is a derivative of phosphonothioic acid, where the methyl group is bonded to the phosphorus atom, and the ester groups are bonded to the oxygen and sulfur atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylphosphonothioic acid O,S-dipropyl ester typically involves the reaction of methylphosphonothioic acid with propyl alcohols. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction can be represented as follows:
Methylphosphonothioic acid+Propyl alcohol→Methylphosphonothioic acid O,S-dipropyl ester+Water
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
Methylphosphonothioic acid O,S-dipropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce various substituted phosphonothioates.
Scientific Research Applications
Methylphosphonothioic acid O,S-dipropyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a phosphorylating agent.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in cholinesterase inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Methylphosphonothioic acid O,S-dipropyl ester involves its interaction with molecular targets such as enzymes. It can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can affect various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
O,S-Diethyl methylphosphonothioate: Similar in structure but with ethyl groups instead of propyl groups.
Methylphosphonothioic acid O,S-diethyl ester: Another similar compound with ethyl ester groups.
Uniqueness
Methylphosphonothioic acid O,S-dipropyl ester is unique due to its specific ester groups, which can influence its reactivity and applications
Properties
CAS No. |
90220-14-7 |
---|---|
Molecular Formula |
C7H17O2PS |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
1-[methyl(propylsulfanyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C7H17O2PS/c1-4-6-9-10(3,8)11-7-5-2/h4-7H2,1-3H3 |
InChI Key |
HXQZRGKPDOYCCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(C)SCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.